Enasidenib mesylate

Vue d'ensemble

Description

Enasidenib mésylate: est un inhibiteur sélectif de l'enzyme isocitrate déshydrogénase 2 (IDH2). Il est principalement utilisé pour le traitement des patients adultes atteints de leucémie myéloïde aiguë (LMA) récidivante ou réfractaire présentant des mutations spécifiques du gène IDH2 . Ce composé a été développé par Agios Pharmaceuticals et est licencié à Celgene pour un développement ultérieur . Enasidenib mésylate a été approuvé par la Food and Drug Administration (FDA) américaine le 1er août 2017 .

Méthodes De Préparation

La synthèse de l'enasidenib mésylate implique plusieurs étapes, commençant par la préparation de la structure centrale, suivie de l'introduction de groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure centrale : La structure centrale est synthétisée par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que les groupes trifluorométhyle et pyridinyle sont introduits par des réactions de substitution nucléophile et de couplage.

Purification et cristallisation : Le produit final est purifié par recristallisation et d'autres techniques de purification pour obtenir l'enasidenib mésylate sous sa forme pure

Analyse Des Réactions Chimiques

Metabolic Pathways and Enzymatic Transformations

Enasidenib undergoes extensive metabolism mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). The primary metabolic reactions include:

Table 1: Enzymes Involved in Enasidenib Metabolism

| Enzyme Family | Specific Isoforms Involved | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Oxidation and N-dealkylation |

| UGTs | UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15 | Glucuronidation |

Pharmacodynamic Interactions with IDH2 Enzyme

Enasidenib selectively inhibits mutant IDH2 variants (R140Q, R172S, R172K), blocking their neomorphic activity of converting α-ketoglutarate (α-KG) to oncogenic 2-hydroxyglutarate (2-HG). This inhibition restores cellular differentiation in hematopoietic cells .

Key Findings :

- In vitro and in vivo studies show enasidenib reduces 2-HG levels by >90%, reversing DNA hypermethylation and promoting myeloid differentiation .

- AGI-16903 also inhibits mutant IDH2 but with lower potency compared to the parent drug .

Drug-Drug Interaction Potential

Enasidenib and AGI-16903 inhibit or induce several enzymes and transporters, posing risks for interactions with co-administered drugs:

Table 2: Enzyme and Transporter Interactions

Excretion and Elimination Pathways

Enasidenib is predominantly excreted via the fecal route (89% of radioactivity), with minimal renal elimination. Biliary excretion and enterohepatic recirculation contribute to its pharmacokinetics .

Table 3: Excretion Profile

| Route | Percentage of Dose Excreted | Primary Metabolites Identified |

|---|---|---|

| Feces | 89% | Enasidenib (unchanged), AGI-16903 |

| Urine | 11% | Trace glucuronidated metabolites |

Secondary Pharmacodynamic Effects

Applications De Recherche Scientifique

Treatment of Acute Myeloid Leukemia

Enasidenib mesylate is primarily indicated for adult patients with relapsed or refractory AML harboring IDH2 mutations. The drug received FDA approval in August 2017 based on clinical trials demonstrating its efficacy in inducing complete remission rates .

- Efficacy : In pivotal studies, enasidenib monotherapy achieved a complete remission or complete remission with partial hematologic recovery rate of approximately 23%, with a median duration of response lasting 8.2 months .

- Safety Profile : The most common adverse effects include differentiation syndrome, which occurs in about 12% of patients and can present with symptoms such as dyspnea and fever. Management typically involves corticosteroids and dose adjustments .

Combination Therapy

Recent studies have explored the combination of enasidenib with other agents, such as azacitidine (AZA), to enhance treatment outcomes. A notable trial showed that the combination therapy resulted in a doubling of overall response rates compared to AZA alone (74% vs. 36%) without significantly increasing myelosuppressive side effects .

Case Studies and Clinical Findings

Several case studies have documented unique manifestations associated with enasidenib treatment:

- Differentiation Syndrome : A case involving a 77-year-old woman highlighted thyroiditis as a rare manifestation of differentiation syndrome while on enasidenib combined with AZA. The patient experienced pleural effusion and required dose adjustments due to hyperbilirubinemia and thyroiditis .

- Management Protocols : A systematic review identified key symptoms associated with differentiation syndrome and proposed management algorithms to enhance patient safety during treatment .

Research Beyond AML

Ongoing research is investigating the potential applications of this compound in other malignancies beyond AML. The drug's mechanism may offer insights into treating solid tumors or other hematological conditions characterized by IDH mutations. Clinical trials are actively exploring these avenues, aiming to establish broader therapeutic roles for enasidenib .

Summary Table of Clinical Findings

| Study/Trial | Patient Population | Treatment Regimen | Efficacy Outcomes | Adverse Effects |

|---|---|---|---|---|

| Phase 1/2 Study | 281 patients with R/R AML | Enasidenib monotherapy (100 mg/day) | CR/CRh: 23%, median duration: 8.2 months | Differentiation syndrome (12%), dyspnea |

| Combination Trial | Newly diagnosed IDH2-mutant AML | Enasidenib + Azacitidine | Overall response: 74% vs. AZA alone: 36% | Comparable myelosuppression |

| Case Study | 77-year-old female patient | Enasidenib + Azacitidine | Notable thyroiditis as differentiation syndrome manifestation | Hyperbilirubinemia, pleural effusion |

Mécanisme D'action

Enasidenib mesylate works by inhibiting the mutant IDH2 enzyme, which is involved in the production of the oncometabolite 2-hydroxyglutarate (2-HG). By inhibiting IDH2, this compound reduces the levels of 2-HG, thereby restoring normal cellular differentiation and reducing the proliferation of cancer cells . The molecular targets and pathways involved include the citric acid cycle and the regulation of epigenetic modifications .

Comparaison Avec Des Composés Similaires

L'enasidenib mésylate est unique en son genre en ce qui concerne son inhibition sélective de l'enzyme IDH2. Des composés similaires comprennent :

Ivosidenib : Un inhibiteur de l'enzyme isocitrate déshydrogénase 1 (IDH1), utilisé pour le traitement de la LMA mutée par IDH1.

AG-120 : Un autre inhibiteur d'IDH1 avec des applications similaires dans le traitement du cancer.

AG-881 : Un inhibiteur double des enzymes IDH1 et IDH2, utilisé en recherche pour des applications plus larges en thérapie anticancéreuse

L'enasidenib mésylate se distingue par sa spécificité pour l'IDH2 et son efficacité dans le traitement de la LMA mutée par IDH2 .

Activité Biologique

Enasidenib mesylate, marketed under the brand name Idhifa, is an innovative therapeutic agent primarily used for treating relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, associated adverse effects, and ongoing research findings.

Enasidenib functions as a selective inhibitor of mutant IDH2 proteins. In normal physiological conditions, IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate in the Krebs cycle. However, mutations in IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in hypermethylation of DNA and histones, resulting in disrupted differentiation and proliferation of hematopoietic cells .

By inhibiting mutant IDH2, enasidenib reduces 2-HG levels, thereby promoting differentiation of leukemic cells into mature myeloid cells. This differentiation is crucial as it restores normal hematopoiesis without causing significant bone marrow aplasia .

Clinical Efficacy

The efficacy of enasidenib has been extensively studied in clinical trials. A pivotal study demonstrated an overall response rate (ORR) of approximately 40.3% among patients with relapsed or refractory AML harboring IDH2 mutations . The following table summarizes key findings from various studies:

| Study | Patient Population | Response Rate | Complete Remission (CR) | Median Duration of Response |

|---|---|---|---|---|

| Study 1 | 199 patients with R/R AML | 40.3% | 19% | 8.2 months |

| Study 2 | Phase 1/2 trial | 46% (cCR) | Not specified | Not specified |

| Study 3 | Multicenter trial | 41% (with azacitidine) | Not specified | Not specified |

Differentiation Syndrome

A notable adverse effect associated with enasidenib is the differentiation syndrome (DS), which occurs in approximately 12% of treated patients. Symptoms include fever, dyspnea, and pulmonary infiltrates, typically manifesting within 30 days of starting therapy . Management often involves corticosteroids to mitigate symptoms effectively .

Case Studies and Research Findings

Several case studies have highlighted both the therapeutic potential and challenges associated with enasidenib treatment:

- Case Study 1 : A patient with advanced AML experienced significant hematologic recovery after initiating enasidenib therapy, demonstrating a complete remission lasting over six months.

- Case Study 2 : Another patient developed DS but responded well to corticosteroid treatment, underscoring the importance of monitoring for this syndrome during therapy.

Ongoing Research

Current research continues to explore the efficacy of enasidenib in combination therapies and its long-term effects on patient survival and quality of life. A recent study evaluated its use alongside azacitidine in older adults with newly diagnosed IDH2-mutant AML, showing promising results in overall response rates and safety profiles .

Propriétés

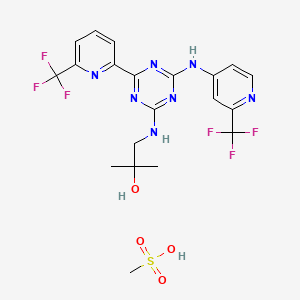

IUPAC Name |

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHZQZYWXEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027943 | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1650550-25-6 | |

| Record name | Enasidenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?

A1: this compound is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.